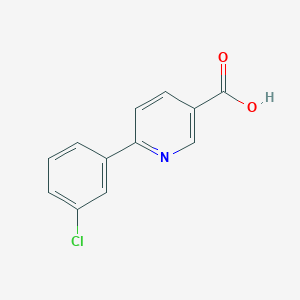

6-(3-Chlorophenyl)nicotinic acid

Übersicht

Beschreibung

6-(3-Chlorophenyl)nicotinic Acid is a chemical compound with the CAS Number: 887976-19-4 . It has a molecular weight of 233.65 and its IUPAC name is 6-(3-chlorophenyl)nicotinic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 6-(3-Chlorophenyl)nicotinic acid is 1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

6-(3-Chlorophenyl)nicotinic acid is a solid at room temperature . It has a molecular weight of 233.65 and its molecular formula is C12H8ClNO2 .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity and Synthesis

Nicotinic acid derivatives have been explored for their potential use as herbicides. A study synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating excellent herbicidal activity against certain weeds. The structure-activity relationships (SAR) developed could guide the creation of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Vasorelaxation and Antioxidant Properties

Thionicotinic acid derivatives were investigated for their vasorelaxant and antioxidative activities. These compounds, including 2-(1-adamantylthio)nicotinic acid and its analogs, showed dose-dependent maximal vasorelaxation in rat thoracic aorta and exhibited significant antioxidant properties. This study suggests the potential for these derivatives to be developed into novel vasorelaxant and antioxidant therapeutics (Supaluk Prachayasittikul et al., 2010).

Receptor Mediation

Research identified PUMA-G and HM74 as receptors for nicotinic acid, mediating its anti-lipolytic effect through a Gi-protein-mediated decrease in cAMP levels. This discovery could be useful for developing new drugs to treat dyslipidemia by targeting these receptors (S. Tunaru et al., 2003).

Industrial Production and Environmental Impact

A review focused on ecological methods for producing nicotinic acid highlighted the need for new technologies that align with green chemistry principles. The review discusses various approaches to synthesize nicotinic acid from commercially available raw materials, emphasizing methods with potential industrial applications that could minimize environmental impact (Dawid Lisicki et al., 2022).

Molecular Docking and Bioactive Nature

A study explored the electronic structure and molecular docking characteristics of niacin and its derivatives, including chloronicotinic acids, with lipoproteins. The research indicated a relationship between electronic structures, spectroscopic features, and binding affinities, providing insights into the reactive sites of niacin derivatives (F. Bardak, 2017).

Safety And Hazards

The safety information for 6-(3-Chlorophenyl)nicotinic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

6-(3-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBCIKJWYVAJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647028 | |

| Record name | 6-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chlorophenyl)nicotinic acid | |

CAS RN |

887976-19-4 | |

| Record name | 6-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

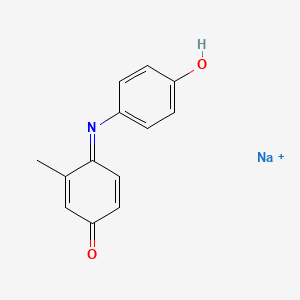

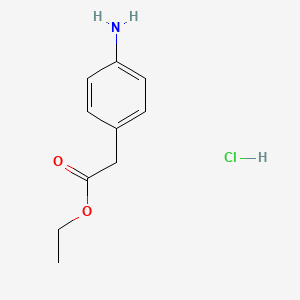

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

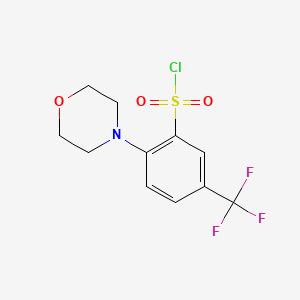

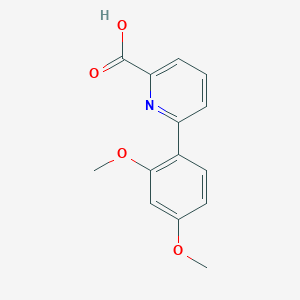

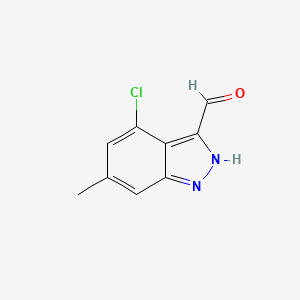

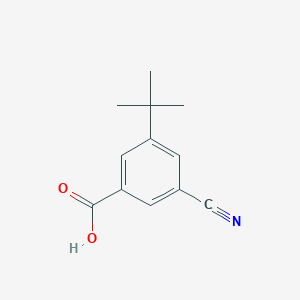

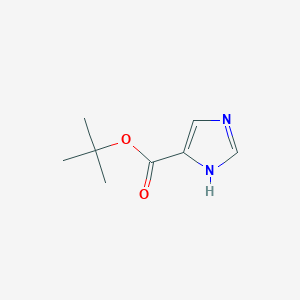

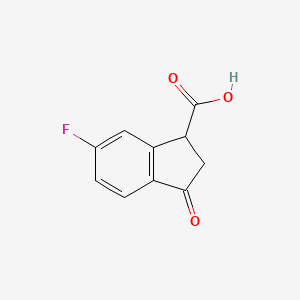

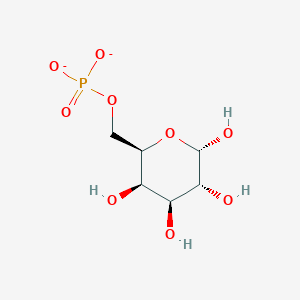

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B1629399.png)

![6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1629400.png)

![[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1629404.png)

![N-methyl-1-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1629406.png)